7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Overview
Description
Molecular Structure Analysis
The molecular structure of “7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione” is not explicitly mentioned in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the retrieved data .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved data .Scientific Research Applications
Synthesis and Chemical Properties
- Research on compounds structurally related to 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione has focused on their synthesis and potential applications. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines and their anticonvulsant activity has been explored, suggesting the utility of the triazolo[4,3-a]pyrazine ring system in medical applications (Kelley et al., 1995).
- Another study on the synthesis of related compounds like 6-Benzoyl-2H-[1,2,4]triazine-3,5-dione and 6-Benzyl-5-thioxo-3,4-dihydro-2H-[1,2,4]triazin-3-one provides insights into the chemical properties and potential for the creation of fused[1,2,4]triazine systems, which can have diverse applications in drug development (Massry, 2003).
Pharmaceutical Research
- The compound class that includes this compound has been investigated for pharmaceutical purposes. For example, 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based P2X7 receptor antagonists, similar in structure to the compound , have been synthesized and characterized for their potential as therapeutic agents (Letavic et al., 2017).
- Additionally, derivatives of [1,2,4]triazolo[4,3-a]pyrimidine and Pyrimido[2,1-b][1,3,5]Thiadiazine have been explored as aromatase inhibitors, highlighting another pharmaceutical application of this compound class (Gomha et al., 2015).
Mechanism of Action
Target of Action
It is noted that similar triazolopyrazine derivatives have been associated with a variety of enzymes and receptors .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
It’s worth noting that triazolopyrazine derivatives have been used in the manufacturing of sitagliptin and sitagliptin/metformin drug products .
Result of Action
It’s worth noting that similar triazolopyrazine derivatives have shown antibacterial activity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . The inhibition of c-Met kinase by this compound leads to the suppression of downstream signaling pathways, which can result in reduced cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cell lines such as A549, MCF-7, and HeLa . It affects cell signaling pathways by inhibiting c-Met and VEGFR-2 kinases, leading to alterations in gene expression and cellular metabolism . Additionally, this compound induces apoptosis in cancer cells, as evidenced by dose-dependent experiments and fluorescence staining .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that promote cell growth and survival, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound has been shown to interact with VEGFR-2, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. This compound exhibits good stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that it continues to exert its antiproliferative effects on cancer cells, with no significant degradation observed
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Dose-dependent studies have shown that higher doses of this compound result in increased inhibition of tumor growth and enhanced apoptosis in cancer cells . At very high doses, some toxic effects have been observed, indicating a need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as c-Met kinase and VEGFR-2, influencing their activity and altering metabolic flux . The compound’s effects on these pathways can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes and distributed throughout various cellular compartments . It interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity. This compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may influence its localization to specific cellular compartments, enhancing its biological effects .
Properties
IUPAC Name |
7-[(3-methylphenyl)methyl]-5,6-dihydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-3-2-4-10(7-9)8-16-5-6-17-11(12(16)18)14-15-13(17)19/h2-4,7H,5-6,8H2,1H3,(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSWDQAVYODTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN3C(=NNC3=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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